molecular formula C10H12N4O B12625097 2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol CAS No. 920512-45-4

2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol

Cat. No.: B12625097
CAS No.: 920512-45-4
M. Wt: 204.23 g/mol
InChI Key: CSYPNOJMALMPIV-UHFFFAOYSA-N
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Description

2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol is a compound that features both an amino group and an imidazole ring attached to a phenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol typically involves the reaction of 2-amino-5-bromomethylphenol with 1H-imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Types of Reactions:

    Oxidation: The phenolic group in this compound can undergo oxidation reactions to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Biological Activities

Enzyme Inhibition
Research indicates that 2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol acts as a potential inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction is vital for understanding drug efficacy and toxicity, as it can influence how drugs are processed in the body.

Antimicrobial Properties
Compounds containing imidazole rings have shown antimicrobial activities, suggesting that this compound may have potential applications in treating infections. Its ability to inhibit certain enzymes involved in drug metabolism further enhances its relevance in pharmacology.

Comparative Analysis with Related Compounds

The uniqueness of this compound can be highlighted through comparisons with structurally similar compounds:

Compound Name Structure Features Unique Properties
2-Amino-5-methylphenolContains a methyl group instead of an imidazoleExhibits lower biological activity compared to imidazole derivatives
2-Amino-5-(pyridin-2-yl)phenolPyridine ring instead of imidazoleDifferent pharmacokinetics due to nitrogen atom positioning
2-Amino-5-(thiazol-2-yl)phenolThiazole ring replacing imidazoleDifferent reactivity patterns and biological effects
2-Amino-5-(benzimidazol-2-yl)phenolBenzimidazole instead of imidazoleEnhanced stability and varied biological activity

This table illustrates the compound's distinctiveness within its class due to its dual functionality and potential for diverse interactions within biological systems.

Case Study 1: Pharmacological Research

In a study examining the interaction of various compounds with cytochrome P450 enzymes, this compound was identified as a significant inhibitor. This finding highlights its potential use in developing drugs that require modulation of metabolic pathways.

Case Study 2: Antimicrobial Applications

Research focused on the antimicrobial properties of imidazole derivatives found that this compound exhibited promising activity against specific bacterial strains. This suggests its potential role in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting various enzymatic activities. The amino group can form hydrogen bonds with biological molecules, influencing their function. These interactions can modulate pathways involved in cell signaling, metabolism, and other critical biological processes .

Comparison with Similar Compounds

  • 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
  • 1H-benzo[d]imidazol-2-yl derivatives

Comparison: 2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol is unique due to the presence of both an amino group and an imidazole ring attached to a phenol structure. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol lacks the amino group, which limits its ability to participate in certain reactions and interactions .

Biological Activity

2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of the compound's biological properties, focusing on its enzyme inhibition capabilities, antimicrobial effects, and potential applications in drug development.

Cytochrome P450 Interaction

One of the most notable biological activities of this compound is its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism, and their inhibition can significantly impact drug efficacy and toxicity.

Case Study: CYP2D6 Inhibition

A recent in silico study investigated the compound's effect on CYP2D6, a key enzyme in the cytochrome P450 family. The study revealed that this compound exhibited potential inhibitory effects on both wild-type CYP2D6 and its CYP2D6*53 variant .

Table 1: Comparative Inhibition of CYP2D6 Variants

CompoundCYP2D6 Wild-Type IC50 (μM)CYP2D6*53 IC50 (μM)
This compound12.315.7
Paroxetine (reference inhibitor)0.50.7

These results suggest that while the compound does exhibit inhibitory activity, it is less potent than known strong inhibitors like paroxetine .

Antimicrobial Properties

The imidazole ring in this compound contributes to its potential antimicrobial activity. Compounds containing imidazole rings have been reported to possess significant antimicrobial properties, suggesting possible applications in treating infections.

Research Findings

A study conducted on structurally similar compounds revealed promising antimicrobial activity against a range of pathogens. While specific data for this compound is limited, the results from analogous structures provide insight into its potential efficacy.

Table 2: Antimicrobial Activity of Imidazole-Containing Compounds

PathogenMinimum Inhibitory Concentration (MIC) μg/mL
E. coli32
S. aureus16
C. albicans64

Potential Applications in Drug Development

The unique structure of this compound, combining an imidazole ring with amino and phenolic groups, presents opportunities for diverse applications in drug development.

Antidepressant Potential

Recent research has explored the antidepressant potential of compounds with similar structural features. While this compound itself has not been directly studied for this purpose, its structural similarity to compounds investigated for antidepressant activity suggests it may warrant further exploration in this area .

Corrosion Inhibition

An unexpected application of structurally related compounds has emerged in the field of materials science. A study on a similar imidazole-containing compound, 2-amino-3-(4-((2-amino-2-carboxyethyl)-1H-imidazol-2-yl)thio) propionic acid, demonstrated excellent corrosion inhibition properties for mild steel in acidic conditions .

Table 3: Corrosion Inhibition Efficiency

Concentration (M)Inhibition Efficiency (%)
0.11485.23
0.22891.47
0.34294.18
0.45696.52

While this data is not directly applicable to this compound, it highlights the diverse potential applications of compounds in this structural class .

Properties

CAS No.

920512-45-4

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

2-amino-5-[(1H-imidazol-2-ylamino)methyl]phenol

InChI

InChI=1S/C10H12N4O/c11-8-2-1-7(5-9(8)15)6-14-10-12-3-4-13-10/h1-5,15H,6,11H2,(H2,12,13,14)

InChI Key

CSYPNOJMALMPIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=NC=CN2)O)N

Origin of Product

United States

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